Clivonine
描述
属性
CAS 编号 |
477-16-7 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
(2S,3R,7R,9S,10R)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one |
InChI |
InChI=1S/C17H19NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h5-6,8,11,14-16,19H,2-4,7H2,1H3/t8-,11+,14+,15-,16+/m1/s1 |
InChI 键 |
ATGABXDKTMWXAQ-GIFBOUKESA-N |
SMILES |
CN1CCC2C1C3C(C(C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
手性 SMILES |
CN1CC[C@H]2[C@@H]1[C@H]3[C@H]([C@H](C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
规范 SMILES |
CN1CCC2C1C3C(C(C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
同义词 |
clivonine |
产品来源 |
United States |
科学研究应用
Biological Activities
-
Anticancer Properties
The above table summarizes the inhibitory concentrations (IC50) of this compound against different cancer cell lines, highlighting its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 10.5 Apoptosis-mediated HeLa (Cervical) 8.3 Cell cycle arrest A549 (Lung) 12.0 Mitochondrial dysfunction - Antiviral Activity
- Neuroprotective Effects
Synthetic Routes and Case Studies
The synthesis of this compound has been achieved through various innovative chemical methods:
- Diels-Alder Reactions : This method employs cycloaddition reactions to construct the complex structure of this compound from simpler precursors .
- Biomimetic Synthesis : Researchers have developed methods that mimic natural biosynthetic pathways, enhancing the efficiency and yield of this compound production .
Case Study: Anticancer Activity Investigation
In a notable study, researchers evaluated the anticancer activity of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of this compound and assessing cell viability using an MTT assay.
- Results : this compound significantly reduced cell viability at concentrations above 5 µM, with an IC50 value determined to be approximately 10.5 µM.
- : The findings underscore this compound's potential as a lead compound for developing new anticancer therapies.
准备方法
Key Reaction Sequence
The synthesis begins with a retro-Cope elimination of bicyclic enone (±)-6 , followed by 1,2-addition of an aryllithium reagent to yield acetate 7 (92% yield). Subsequent oxidative dearomatization and acid-catalyzed cyclization generate the lycorine-type iminium salt 15 , which undergoes hydration, methylation, and oxidation to produce this compound (19 ) in 17 steps.
Stereochemical Control
Critical stereochemical outcomes arise from:
Yield and Scalability
The route achieves an overall yield of 0.43% , comparable to Irie’s 1973 synthesis but with improved diastereoselectivity. Crystallographic validation of 19·HCl confirmed the structure.
Asymmetric Synthesis via Chiral Pool Strategies
Mann et al. (2011) reported the first asymmetric synthesis of natural (+)-clivonine, starting from enantiomerically pure enone (+)-5 . This approach diverges from biomimetic pathways, instead employing a Bischler-Napieralski reaction to install the lactone carbonyl.
Enantioselective Key Steps
Comparative Analysis
| Parameter | Biomimetic Route | Asymmetric Route |
|---|---|---|
| Total Steps | 17 | 22 |
| Overall Yield | 0.43% | 0.38% |
| Key Stereocontrol | Substrate-induced | Chiral auxiliaries |
| Crystallographic Confirmation | Yes | Yes |
Diels–Alder Cycloaddition Approaches
Wang et al. (2020) devised two routes using 3,5-dibromo-2-pyrone as a diene, exploiting its reactivity with styrene-derived dienophiles.
First-Generation Synthesis
Second-Generation Synthesis
Reaction Optimization Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Diels–Alder | Toluene, 110°C, 24 h | 78 |
| Claisen Rearrangement | NH3/MeOH, reflux, 48 h | 82 |
| Epoxide Opening | NaN3, DMF, 80°C, 12 h | 89 |
Palladium-Catalyzed Asymmetric Routes
Chen et al. (2017) achieved a formal synthesis of (+)-clivonine via Pd-catalyzed cinnamylation of an N-tert-butanesulfinyl imine.
Stereochemical Highlights
Synthetic Efficiency
| Metric | Value |
|---|---|
| Total Steps | 18 |
| Longest Linear Sequence | 12 steps |
| Overall Yield | 1.2% |
Comparative Evaluation of Methodologies
常见问题
Q. What are the validated experimental protocols for synthesizing and characterizing Clivonine in academic settings?
- Methodological Answer : Synthesizing this compound requires adherence to reproducible protocols. For novel synthesis, follow guidelines from reputable journals:
- Step 1 : Document reaction conditions (solvents, catalysts, temperatures) with citations for established methods .
- Step 2 : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation. Include purity data (e.g., HPLC chromatograms) .
- Step 3 : For known derivatives, reference prior literature; for new analogs, provide full spectroscopic datasets in supporting information .
Table 1 : Key Characterization Techniques for this compound
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Structural confirmation | 500 MHz, DMSO-d6 |
| HRMS | Molecular weight validation | ESI+, m/z range 100–1000 |
| HPLC | Purity assessment | C18 column, 90% MeOH/water |
Q. How can researchers design bioactivity assays for this compound while minimizing bias?
- Methodological Answer :
- Experimental Design : Use randomized, blinded assays with positive/negative controls (e.g., known inhibitors for enzyme studies). Define dose-response curves across 3+ concentrations .
- Statistical Rigor : Calculate sample sizes using power analysis (e.g., α=0.05, power=0.8) to ensure reproducibility .
- Data Reporting : Include raw data (e.g., IC50 values ± SEM) and methods for outlier exclusion .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer :
- Step 1 : Conduct a systematic review of methodologies. Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., incubation time), and this compound concentrations used .
- Step 2 : Replicate conflicting experiments under standardized conditions. Use orthogonal assays (e.g., CRISPR knockdown + fluorescence imaging) to validate targets .
- Step 3 : Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and identify confounding variables .
Table 2 : Common Sources of Data Contradiction in Mechanism Studies
| Factor | Example | Mitigation Strategy |
|---|---|---|
| Cell type variability | Differential receptor expression | Use isogenic cell lines |
| Assay sensitivity | Fluorescence vs. luminescence readouts | Cross-validate with multiple assays |
Q. What interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Computational Modeling : Integrate molecular dynamics simulations (e.g., this compound-protein binding affinities) with in vivo PK data to predict bioavailability .
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to identify downstream pathways affected by this compound .
- In Vivo Validation : Use knockout animal models to confirm target engagement, ensuring ethical compliance (e.g., IACUC protocols) .
Q. How to address reproducibility challenges in this compound’s cytotoxicity studies?
- Methodological Answer :
- Standardization : Adopt community guidelines (e.g., MIAME for microarray data) for reporting cell culture conditions and assay protocols .
- Collaborative Verification : Share this compound samples with independent labs for cross-validation. Use third-party quality control (e.g., NMR spectra comparison) .
- Data Transparency : Publish negative results and raw datasets in open-access repositories (e.g., Zenodo) to reduce publication bias .
Methodological Frameworks for this compound Research
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear Regression : Fit dose-response data to Hill or Log-logistic models using tools like GraphPad Prism .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify covariates (e.g., pH, temperature) influencing this compound’s efficacy .
- Error Propagation : Report confidence intervals for EC50/IC50 values derived from bootstrap resampling .
Q. How to ethically incorporate human-derived samples in this compound toxicity studies?
- Methodological Answer :
- Informed Consent : Obtain explicit consent for secondary use of biobanked samples, specifying this compound-related aims .
- Data Anonymization : Remove identifiers from patient metadata and adhere to GDPR/HIPAA standards .
- Ethics Review : Submit protocols to institutional review boards (IRBs) before initiating studies involving primary tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
